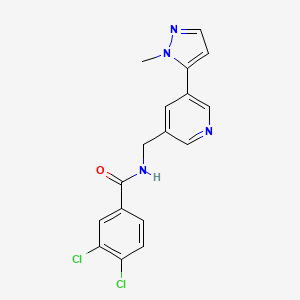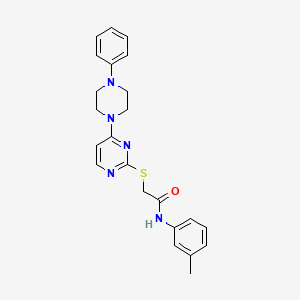
methyl 6-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzothiazines, which are heterocyclic compounds containing a benzene fused to a thiazine ring. The presence of the fluorine atom and the methyl group may influence its properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its benzothiazine core, the fluorine atom, and the methyl group. These groups could affect the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. For instance, the fluorine atom might be involved in electrophilic substitution reactions, while the methyl group might undergo oxidation or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom might increase its electronegativity and polarity .Scientific Research Applications
Microwave-Induced Synthesis and Antimicrobial Applications
Research has demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks, indicating the importance of fluorine atoms in enhancing antimicrobial activity. The synthesis involved the condensation of specific benzamides followed by Knoevenagel condensation with aromatic aldehydes. The antimicrobial screening against a range of bacteria and fungi highlighted compounds with significant activity, underscoring the potential of fluorine-containing compounds in antimicrobial research (Desai et al., 2013).
Potential Antiosteoarthritis Applications
A straightforward synthesis from saccharin sodium salt led to the discovery of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide as a precursor for quaternary ammonium derivatives, showing promise as potential antiosteoarthritis agents (Vidal et al., 2006).
Synthesis of Fluorinated Benzothiazines for Antimicrobial Activity
The development of a synthetic route to 1,4-benzothiazine-2-carboxylic acid 1,1 -dioxides, analogues to fluoroquinolone family of antibacterials, showcases the compound's exploration in enhancing antibacterial activity despite limited efficacy against certain bacterial strains (Vysokov et al., 1993).
Investigation of Benzothiazoles for Antitumor Properties
A series of fluorinated 2-(4-aminophenyl)benzothiazoles underwent synthesis and exhibited potent cytotoxicity in vitro against specific human breast cell lines, highlighting their potential in antitumor applications. This research indicates the role of fluorination in modulating the antitumor activity of benzothiazoles (Hutchinson et al., 2001).
Antimicrobial Activity of 1,2-Benzothiazine Derivatives
The synthesis of 1,2-benzothiazines and their subsequent evaluation for antimicrobial activity revealed that certain derivatives exhibit activity against Gram-positive bacteria. This study provides insights into the structural factors influencing antimicrobial efficacy, such as substituents on the benzoyl moiety and the thiazine ring (Patel et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as “methyl 6-fluoro-4-(2-methylphenyl)-1,1-dioxo-1lambda6,4-benzothiazine-2-carboxylate”, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This class of compounds has been reported to interact with various targets, including Gly/NMDA, AMPA, and kainic acid (KA) receptors . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system as the major excitatory neurotransmitter .
Mode of Action
The compound interacts with its targets, primarily the AMPA receptors , resulting in changes in the receptor’s activity . The specific interaction and the resulting changes depend on the functional groups attached to the benzothiadiazine-1,1-dioxide ring .
Biochemical Pathways
The compound’s interaction with the AMPA receptors affects the glutamatergic neurotransmission . This can lead to various downstream effects, influencing numerous biochemical pathways.
Result of Action
The result of the compound’s action would depend on its interaction with the AMPA receptors and the subsequent effects on the glutamatergic neurotransmission . This could potentially lead to changes in neuronal excitability and synaptic plasticity, impacting various neurological functions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-fluoro-4-(2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S/c1-11-5-3-4-6-13(11)19-10-16(17(20)23-2)24(21,22)15-8-7-12(18)9-14(15)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCKVUINQWOCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B3000388.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)

![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)


![7-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000399.png)
![3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3000400.png)


![3-[4-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3000406.png)
